2-Cyano-2-(1-phenylcyclohexyl)acetic acid
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Overview
Description
2-Cyano-2-(1-phenylcyclohexyl)acetic acid is an organic compound characterized by the presence of a cyano group (-C≡N) and a carboxylic acid group (-COOH) attached to a cyclohexyl ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(1-phenylcyclohexyl)acetic acid typically involves the reaction of 1-phenylcyclohexylamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(1-phenylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyano-2-(1-phenylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(1-phenylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid: Contains a cyano group and a carboxylic acid group but lacks the cyclohexyl and phenyl substituents.
2-Cyanoacetamide: Contains a cyano group and an amide group instead of a carboxylic acid group.
Ethyl cyanoacetate: Contains an ester group instead of a carboxylic acid group.
Uniqueness
2-Cyano-2-(1-phenylcyclohexyl)acetic acid is unique due to the presence of both a cyclohexyl and a phenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
32231-01-9 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-cyano-2-(1-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C15H17NO2/c16-11-13(14(17)18)15(9-5-2-6-10-15)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-10H2,(H,17,18) |
InChI Key |
HVKWHGWTODVXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(C#N)C(=O)O |
Origin of Product |
United States |
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